Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of Pd-catalysis for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, “Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Scientific Research Applications
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Using in vitro and in silico methodologies, such as the Ames test and Comet assay, these compounds showed no positive response in mutagenicity tests and DNA damage was observed only at high concentrations. This research suggests the need for careful consideration of thiophene derivatives in pharmaceutical applications due to their potential toxic effects (Lepailleur et al., 2014).
Synthetic Chemistry Applications
The compound has been utilized in synthetic chemistry for the creation of new molecules. One study reported on the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol, demonstrating its utility in constructing complex thiophene-based structures with potential applications in materials science and organic electronics (S. N. Sahu et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
Research on polythiophene-based conjugated polymers has shown that derivatives of thiophene, including those similar in structure to this compound, can serve as selective and sensitive fluorescent probes for detecting metal ions (like Hg2+ and Cu2+) and amino acids in aqueous solutions. These findings highlight the compound's relevance in developing sensors and diagnostics tools (Guo et al., 2014).
Antimicrobial Activity
Further investigations into thiophene derivatives have explored their antimicrobial properties. A study synthesizing novel 2-aminothiophene derivatives, including structures related to this compound, evaluated their activity against various bacterial strains. The research contributes to the search for new antimicrobial agents amid growing antibiotic resistance (Prasad et al., 2017).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate” is not available, it’s worth noting that similar compounds, such as “Methyl 3-aminothiophene-2-carboxylate”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives in general are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-10-5-4-8(6-11(10)18-2)9-7-20-13(12(9)15)14(16)19-3/h4-7H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWOSWSEVQAOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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